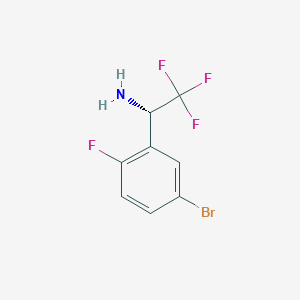

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an amine, which means it contains a nitrogen atom. The “S” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. It also contains a phenyl group (a ring of 6 carbon atoms) which is substituted with bromo and fluoro groups. The trifluoroethan part of the molecule contains three fluorine atoms attached to an ethan (2 carbon) group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a compound containing the trifluoroethan group. The bromo and fluoro groups could be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis

The molecule’s structure would be determined by the arrangement of its atoms in space and their connectivity. The presence of the chiral center (the “S” in the name) means that the molecule can exist in two different forms which are mirror images of each other.Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with carboxylic acids to form amides.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the highly electronegative fluorine atoms could make the compound more polar.科学的研究の応用

1. Fluorinated Polyimides Synthesis

A novel trifluoromethyl-substituted bis(ether amine) monomer was synthesized, leading to a series of novel fluorinated polyimides. These polyimides exhibited high solubility, transparency, low color, and toughness, with desirable thermal and dielectric properties, making them potentially useful in various industrial applications (Chung, Tzu, & Hsiao, 2006).

2. Organic/Inorganic Semiconductor Hybrid Particles

Functionalized polyfluorenes, including an amine end-group variant, were used to synthesize hybrid particles with inorganic nanocrystals. These particles demonstrated efficient energy transfer and enhanced photoluminescence, indicating potential applications in optoelectronics and nanotechnology (de Roo et al., 2014).

3. Polyfluoroalkyl Derivatives of Nitrogen

The study on polyfluoroalkyl derivatives of nitrogen involving N-bromobis(trifluoromethyl)amine revealed unique chemical properties under different conditions. These findings contribute to the understanding of fluoroorganic compounds, potentially influencing the development of new materials and chemical processes (Haszeldine, Mir, & Tipping, 1976).

4. Synthesis of Enaminyl Sulfonyl Fluorides

A study focused on the synthesis of enaminyl sulfonyl fluorides, demonstrating improved antimicrobial activity in modified pharmaceuticals. This research highlights the potential of incorporating sulfonyl fluoride functionalization in drug development for enhanced efficacy (Leng et al., 2020).

5. Quantum Theory Analysis of Adamantane-1,3,4-Thiadiazole Hybrid Derivatives

An investigation into adamantane-1,3,4-thiadiazole hybrid derivatives using quantum theory provided insights into non-covalent interactions. This research could inform the design of new materials with tailored molecular interactions and properties (El-Emam et al., 2020).

6. 18F-Radiolabeling of Amines

A study on the use of bromo- and iodoalkyl triflates for 18F-radiolabeling of amines presents a method for labeling secondary amines, which could have implications in radiopharmaceuticals and diagnostic imaging (Chesis & Welch, 1990).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. Proper handling and disposal procedures should be followed to minimize risk.

将来の方向性

Future research on this compound could involve studying its reactivity, investigating its potential uses, and developing methods for its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information, I would be happy to help you interpret it.

特性

IUPAC Name |

(1S)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQDAOYHEAHURX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)